Difluoro(pyridin-2-yl)acetonitrile

Description

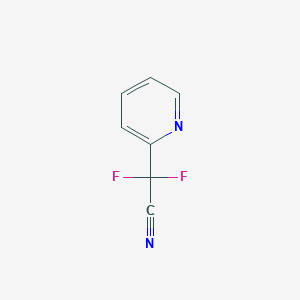

Difluoro(pyridin-2-yl)acetonitrile is a fluorinated heterocyclic compound featuring a pyridine ring substituted with a difluoroacetonitrile group. Its molecular structure combines the electron-withdrawing properties of fluorine atoms with the aromatic and coordinating capabilities of the pyridine moiety, making it a versatile intermediate in medicinal chemistry, agrochemicals, and materials science.

The synthesis of such fluorinated acetonitrile derivatives often involves nucleophilic substitution or condensation reactions. For instance, 2-(pyridin-2-yl)acetonitrile (a non-fluorinated analog) is frequently used as a precursor in multi-step syntheses, such as in the preparation of indolizines via condensation with aldehydes and isonitriles . Fluorination strategies, as seen in , involve introducing difluoro groups at the α-carbon of the acetonitrile moiety, enhancing the compound’s metabolic stability and lipophilicity .

Properties

CAS No. |

1159512-42-1 |

|---|---|

Molecular Formula |

C7H4F2N2 |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

2,2-difluoro-2-pyridin-2-ylacetonitrile |

InChI |

InChI=1S/C7H4F2N2/c8-7(9,5-10)6-3-1-2-4-11-6/h1-4H |

InChI Key |

KFERDEOMWCDUCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(C#N)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridineacetonitrile, alpha,alpha-difluoro- typically involves the introduction of fluorine atoms into the 2-pyridineacetonitrile structure. One common method is the fluorination of 2-pyridineacetonitrile using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of 2-Pyridineacetonitrile, alpha,alpha-difluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps such as purification and isolation of the final product to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Pyridineacetonitrile, alpha,alpha-difluoro- can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

2-Pyridineacetonitrile, alpha,alpha-difluoro- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals, where its unique properties can enhance the performance of the final products.

Mechanism of Action

The mechanism of action of 2-Pyridineacetonitrile, alpha,alpha-difluoro- involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The fluorine atoms can also affect the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects: The difluoro group in this compound increases the electrophilicity of the nitrile carbon compared to non-fluorinated analogs like 2-(pyridin-2-yl)acetonitrile. This enhances reactivity in nucleophilic additions or cyclization reactions .

Substituent Influence: Halogen substituents (e.g., bromo, chloro) on the pyridine ring modulate electronic and steric properties.

Agrochemical vs. Pharmaceutical Utility : The trifluoromethyl analog () is tailored for agrochemical applications due to its lipophilic CF₃ group, whereas bromo/chloro derivatives are prioritized in drug discovery for their versatility in cross-coupling reactions .

Physicochemical Properties

- Lipophilicity: this compound (LogP ~1.8 estimated) is more lipophilic than its non-fluorinated counterpart (LogP ~0.5), improving membrane permeability in bioactive molecules.

- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending the half-life of derivatives in biological systems compared to non-fluorinated compounds .

Biological Activity

Difluoro(pyridin-2-yl)acetonitrile (DFPA) is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with two fluorine atoms and an acetonitrile group. The chemical formula is . The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄F₂N₂ |

| Molecular Weight | 158.12 g/mol |

| Appearance | Colorless to light yellow liquid/solid |

| Solubility | Soluble in organic solvents |

The biological activity of DFPA is primarily attributed to its interactions with various enzymes and receptors. The fluorine atoms in the structure significantly influence its binding affinity and selectivity towards molecular targets. Research indicates that DFPA can modulate enzyme activity, particularly in pathways related to cancer and neurodegenerative diseases .

Enzyme Inhibition

DFPA has shown promise as an inhibitor in several enzymatic pathways:

- Poly(ADP-ribose) polymerase (PARP) : DFPA derivatives have been explored for their inhibitory effects on PARP, which plays a crucial role in DNA repair mechanisms. The introduction of the pyridin-2-yl group has been shown to enhance inhibitory activity, indicating a potential therapeutic application in cancer treatment .

Structure-Activity Relationships (SAR)

The incorporation of fluorine atoms into the pyridine ring not only affects the lipophilicity but also enhances the compound's metabolic stability. Studies have revealed that modifications in the position and number of fluorine substitutions can lead to significant changes in biological activity. For instance, compounds with difluoromethyl substitutions have demonstrated improved efficacy against certain cancer cell lines .

Case Studies

- Anticancer Activity : A study evaluated DFPA's derivatives as potential anticancer agents. The results indicated that specific modifications led to enhanced cytotoxicity against breast cancer cells, with IC50 values significantly lower than those of non-fluorinated counterparts .

- Neuroprotective Effects : In neurodegenerative disease models, DFPA exhibited protective effects against neuronal cell death induced by oxidative stress. This suggests potential applications in treating conditions like Alzheimer's disease .

- Synergistic Effects with Other Agents : Combinations of DFPA with established chemotherapeutic agents have shown synergistic effects, enhancing overall therapeutic efficacy while reducing side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.